Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O3 and a molecular weight of 308.35 g/mol . It is a piperazine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Biological Activity
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the nucleophilic substitution of a suitable benzoyl derivative with tert-butyl piperazine. The compound can be characterized by its molecular formula and a molecular weight of approximately 295.34 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been reported to exhibit inhibitory activity against certain enzymes involved in metabolic pathways, which can influence various physiological processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors, contributing to its therapeutic effects.
2.2 Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of piperazine compounds, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, analogs have shown IC50 values in the micromolar range against ovarian cancer cells .
- Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
3.1 Anticancer Studies
In a study published in the journal Molecules, researchers investigated the anticancer properties of piperazine derivatives. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell viability with an IC50 value around 30 µM for ovarian cancer cells .
3.2 Enzyme Inhibition Studies
A study focused on the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, found that certain piperazine derivatives exhibited selective inhibition with competitive behavior . Although specific data for this compound was not highlighted, it suggests potential for further exploration in this area.
4. Data Table: Biological Activity Overview
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
Anticancer Activity | Ovarian Cancer Cells | ~30 µM | |
Enzyme Inhibition | MAGL | Not specified |
5. Conclusion
This compound presents a compelling profile for further research in medicinal chemistry. Its potential anticancer properties and enzyme inhibition capabilities warrant additional studies to elucidate its mechanisms and therapeutic applications fully. Future investigations should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOYLDOBIHDGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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